molecular formula C16H20N4O2S2 B2758253 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392291-28-0

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2758253
CAS No.: 392291-28-0
M. Wt: 364.48
InChI Key: GNNDQMHTMITAQN-UHFFFAOYSA-N
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Description

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.48. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3-Methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2SC_{15}H_{20}N_4O_2S, with a molecular weight of 320.41 g/mol. The structure includes a thiadiazole ring, which is critical for its biological activities.

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Case Studies :
    • A study evaluated the anticancer properties of several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values lower than those of conventional chemotherapeutics like cisplatin .
    • Another study highlighted that specific derivatives demonstrated aromatase inhibitory activity on the MCF-7 cell line, suggesting potential use in hormone-dependent cancers .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Thiadiazole derivatives have been associated with antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes or cell membranes.
  • Research Findings :
    • In vitro studies have reported that 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
    • Antifungal activities were also noted against common pathogens like Candida albicans, indicating a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

Thiadiazole compounds have been investigated for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines; potential aromatase inhibition.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; antifungal against Candida albicans.
Anti-inflammatoryInhibition of NF-kB pathway; reduction in inflammatory markers in vitro.

Properties

IUPAC Name

3-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-10(2)8-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNDQMHTMITAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.